Muscarinic Receptor Affinity: 3-Methyl Substitution Optimizes Binding Over Larger Alkyl Analogs
Derivatives incorporating the 3-methyl-1,2,4-oxadiazol-5-yl moiety (as in CDD-0098-J) demonstrate superior affinity for central muscarinic receptors compared to analogs with extended 3-alkyl chains. The 3-methyl substituted derivative exhibits an IC50 of 2.7 ± 0.69 µM against [3H]-(R)-QNB binding in rat cortical membranes [1]. Increasing the alkyl chain length to ethyl or propyl results in decreased functional activity in PI turnover assays, highlighting that the compact methyl substituent preserves a conformationally favorable binding mode that is disrupted by larger, more flexible side chains . This directly supports the selection of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine as the optimal building block for maintaining target engagement in M1 receptor-focused programs.
| Evidence Dimension | Muscarinic receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.7 ± 0.69 µM (derivative containing 3-methyl-1,2,4-oxadiazol-5-yl moiety) |
| Comparator Or Baseline | Analogs with extended 3-alkyl chains (ethyl, propyl) showed decreased PI turnover activity (quantitative data not reported for exact comparators; trend established from SAR series) |
| Quantified Difference | 3-Methyl derivative maintained highest functional efficacy; extended alkyl analogs showed reduced activity |
| Conditions | [3H]-(R)-QNB competitive binding assay; rat cortical and hippocampal membranes |
Why This Matters
This affinity trend provides empirical justification for procuring the 3-methyl analog as the starting point for lead optimization, as larger alkyl substitutions compromise functional efficacy.
- [1] Dunbar PG, et al. Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. J Med Chem. 1993;36(7):842-847. View Source
